(2-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride

Description

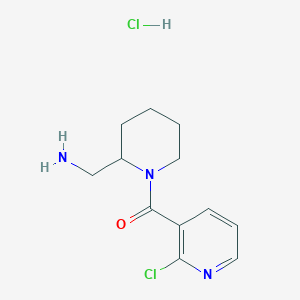

(2-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride is a synthetic organic compound characterized by a piperidine core substituted with an aminomethyl group at the 2-position, linked via a ketone bridge to a 2-chloropyridin-3-yl moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research and development.

Key structural features include:

- Piperidine ring: A six-membered nitrogen-containing heterocycle.

- 2-Aminomethyl substituent: A primary amine group that may participate in hydrogen bonding or ionic interactions.

- 2-Chloropyridin-3-yl group: A pyridine derivative with chlorine at the 2-position, contributing to electronic effects and steric bulk.

- Hydrochloride salt: Improves aqueous solubility for in vitro or in vivo studies.

Properties

IUPAC Name |

[2-(aminomethyl)piperidin-1-yl]-(2-chloropyridin-3-yl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O.ClH/c13-11-10(5-3-6-15-11)12(17)16-7-2-1-4-9(16)8-14;/h3,5-6,9H,1-2,4,7-8,14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVWIZUPLFRAPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CN)C(=O)C2=C(N=CC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

Introduction of the Aminomethyl Group: This step involves the reaction of the piperidine derivative with formaldehyde and a suitable amine under reductive amination conditions.

Coupling with 2-Chloropyridine: The final step involves coupling the aminomethyl piperidine with 2-chloropyridine using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate to facilitate the reaction.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Alcohol derivatives of the methanone group.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various production processes.

Mechanism of Action

The mechanism of action of (2-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds, while the piperidine and pyridine rings can participate in hydrophobic interactions and π-π stacking with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Differences

The following table summarizes critical distinctions between the target compound and three analogs derived from the evidence:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Substituents | Salt Form | Key Features |

|---|---|---|---|---|---|---|

| (2-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride | C₁₂H₁₆ClN₃O·HCl | ~314.2 (calculated) | Piperidine + pyridine | - 2-Aminomethyl (piperidine) - 2-Cl (pyridine) - Ketone bridge |

Hydrochloride | Chlorine at pyridine 2-position; primary amine on piperidine |

| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C₁₂H₁₇N₃O·2HCl | 292.2 | Piperidine + pyridine | - 4-Aminomethyl (piperidine) - Pyridine 4-position - Ketone bridge |

Dihydrochloride | Aminomethyl at piperidine 4-position; pyridine substituent orientation differs |

| 2-Chloromethyl-3-methyl-4-(3-methoxy-propoxy)pyridine hydrochloride | C₁₁H₁₇Cl₂NO₂ | 282.2 | Pyridine (no piperidine) | - 2-Chloromethyl - 3-Methyl - 4-(3-methoxy-propoxy) |

Hydrochloride | Chloromethyl group; lacks piperidine-amine-ketone scaffold |

| ((1R,4R)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride | C₁₂H₂₁ClF₂N₂O | 282.8 | Cyclohexylamine + difluoropiperidine | - (1R,4R)-4-Aminocyclohexyl - 3,3-Difluoropiperidine - Ketone bridge |

Hydrochloride | Chiral cyclohexylamine; fluorinated piperidine enhances metabolic stability |

Functional and Pharmacological Implications

Substituent Position and Electronic Effects

- In contrast, the pyridin-4-yl group in the analog from may adopt a distinct spatial orientation, altering target engagement.

- Aminomethyl position: The 2-position on piperidine (target compound) vs. 4-position ( analog) affects the amine’s accessibility for protonation or hydrogen bonding, which could modulate solubility or receptor affinity.

Halogen and Heterocycle Modifications

- Chlorine vs. fluorine : The 2-chloro group in the target compound may confer different pharmacokinetic properties compared to the 3,3-difluoropiperidine in ’s analog . Fluorine’s electronegativity and small atomic radius often enhance metabolic stability and membrane permeability.

- Piperidine vs.

Salt Form and Solubility

- The monohydrochloride salt in the target compound versus the dihydrochloride in ’s analog may result in differing solubility profiles. Dihydrochloride salts generally exhibit higher aqueous solubility but may require adjusted formulation strategies.

Biological Activity

(2-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride, also known by its CAS number 1353945-84-2, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, mechanisms of action, biological effects, and relevant case studies.

| Property | Details |

|---|---|

| Molecular Formula | C12H16ClN3O |

| Molecular Weight | 253.73 g/mol |

| IUPAC Name | 2-(Aminomethyl)piperidin-1-ylmethanone hydrochloride |

| CAS Number | 1353945-84-2 |

| InChI Key | ITBIZTOIIVSTEU-UHFFFAOYSA-N |

Synthesis and Preparation

The synthesis of (2-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone typically involves several steps:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Aminomethyl Group : This can be done via reductive amination.

- Formation of the Hydrochloride Salt : The final step involves treatment with hydrochloric acid to yield the hydrochloride salt form .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Interaction : It may act on various receptors or enzymes, modulating their activity to achieve therapeutic effects.

- Biochemical Pathways : The compound can influence pathways such as signal transduction and gene expression, potentially affecting cellular processes .

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

Anticancer Activity

Studies have demonstrated that derivatives of piperidine compounds exhibit antiproliferative effects on various cancer cell lines. For instance, compounds similar to (2-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone were shown to inhibit the growth of breast and ovarian cancer cells with IC50 values ranging from 19.9 to 75.3 µM .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of piperidine derivatives. Research has suggested that these compounds may offer protection against neurodegenerative conditions by modulating neurotransmitter systems and reducing oxidative stress.

Case Studies

Several studies have focused on the biological activity of related compounds:

- Antiproliferative Studies : A study evaluated a series of piperidine derivatives for their ability to inhibit cancer cell proliferation. The results indicated that modifications in the piperidine structure could significantly enhance activity against specific cancer types .

- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with their targets at the molecular level, suggesting that structural modifications can lead to improved binding affinity and selectivity for specific enzymes involved in cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.